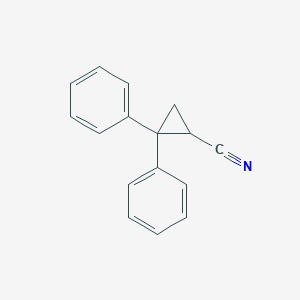

2,2-Diphenylcyclopropanecarbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2,2-diphenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLFXGMJDRNWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292080 | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-41-3 | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30932-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030932413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30932-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylcyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Cyclopropane Motif

An In-depth Technical Guide to the Synthesis of 2,2-Diphenylcyclopropanecarbonitrile

The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its inherent ring strain imparts unique electronic properties and a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets. 2,2-Diphenylcyclopropanecarbonitrile is a valuable synthetic intermediate, notably serving as a precursor in the synthesis of molecules like the antiarrhythmic drug Cibenzoline.[2] This guide provides a comprehensive overview of a robust and scalable method for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing the selection of reagents and conditions.

Core Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation

The construction of the strained cyclopropane ring requires specific and often highly reactive chemical transformations.[1] For the synthesis of 2,2-diphenylcyclopropanecarbonitrile, a highly effective and industrially scalable approach is the cyclopropanation of diphenylacetonitrile with a dihaloalkane under phase-transfer catalysis (PTC) conditions.

This method is favored for several reasons:

-

Safety and Cost-Effectiveness: It obviates the need for expensive anhydrous solvents and hazardous, highly reactive bases like sodium amide (NaNH₂) or sodium hydride (NaH), instead utilizing inexpensive and safer bases like aqueous sodium hydroxide.[3]

-

Enhanced Reactivity: PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate), leading to faster reaction times and higher yields.[3][4]

-

Green Chemistry Principles: The reduced reliance on hazardous reagents and organic solvents aligns with the principles of green chemistry, making it an environmentally benign option.[4]

Mechanistic Deep Dive

The reaction proceeds through a well-established mechanism involving the generation of a carbanion and its subsequent intramolecular cyclization.

-

Deprotonation: The process begins with the deprotonation of diphenylacetonitrile at the carbon alpha to the nitrile group. This proton is particularly acidic due to the resonance stabilization of the resulting carbanion by both the electron-withdrawing nitrile group and the two adjacent phenyl rings. A concentrated aqueous solution of a strong base, such as sodium hydroxide, is sufficient for this step.

-

Phase Transfer: The generated diphenylacetonitrile carbanion (residing in the aqueous or solid phase) forms an ion pair with the lipophilic cation of the phase-transfer catalyst (e.g., a tetraalkylammonium salt). This ion pair is soluble in the organic phase.

-

Nucleophilic Substitution (SN2): Once in the organic phase, the highly reactive, "naked" carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the dihaloalkane (e.g., 1,2-dibromoethane), displacing one of the bromide ions.

-

Intramolecular Cyclization (SN2): The resulting intermediate undergoes a rapid intramolecular nucleophilic substitution. The carbanionic center attacks the carbon bearing the second halogen atom, displacing it and forming the stable cyclopropane ring in a 1,3-elimination reaction.[5]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diphenylacetonitrile (19.3 g, 0.1 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol, 10 mol%), and toluene (100 mL).

-

Reagent Addition: Begin vigorous stirring to create a well-mixed suspension. Add 1,2-dibromoethane (20.7 g, 0.11 mol) to the flask. Subsequently, add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise via the addition funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 60-70°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (100 mL) to dissolve the sodium salts. Transfer the entire mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic (toluene) layer. Wash the organic layer sequentially with water (2 x 50 mL) and a saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual base and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield 2,2-diphenylcyclopropanecarbonitrile as a white crystalline solid.

Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed.

| Property | Description | Reference |

| Molecular Formula | C₁₆H₁₃N | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| Appearance | White crystalline solid | |

| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [2][6] |

| ¹H NMR | Spectral data confirms the presence of aromatic and cyclopropyl protons. | [7] |

| ¹³C NMR | Confirms the number of unique carbon environments. | [7] |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight. | [6][7] |

| CAS Number | 30932-41-3 | [2] |

Conclusion

The synthesis of 2,2-diphenylcyclopropanecarbonitrile via phase-transfer catalyzed cyclopropanation of diphenylacetonitrile represents a highly efficient, robust, and scalable method. This guide elucidates the mechanistic rationale behind the chosen synthetic route, providing a detailed protocol suitable for implementation in research and development settings. The principles of phase-transfer catalysis offer significant advantages in terms of safety, cost, and environmental impact, making this approach particularly attractive for the synthesis of pharmaceutical intermediates where such factors are of paramount importance.

References

- Title: Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview Source: Benchchem URL

- Title: 2,2-diphenylcyclopropanecarbonitrile(30932-41-3)

- Title: Cyclopropanation via the Michael Addition Source: Kyoto University Research Information Repository URL

- Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL

- Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL

- Title: Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones Source: Arkat USA URL

- Title: diphenylacetonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: 2,2-Diphenylcyclopropanecarbonitrile, 95% | 30932-41-3 Source: J&K Scientific LLC URL

- Title: Cyclopropanation - Wikipedia Source: Wikipedia URL

- Title: Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions Source: PMC - NIH URL

- Title: Industrial Phase-Transfer Catalysis Source: PTC Organics URL

- Title: 2,2-diphenylcyclopropanecarbonitrile (C16H13N)

- Title: Diphenylacetonitrile - Wikipedia Source: Wikipedia URL

- Title: Process for the production of 2-[4-(cyclopropanecarbonyl)

- Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Scilight URL

- Title: Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis Source: Benchchem URL

- Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid Source: ResearchGate URL

Sources

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. PubChemLite - 2,2-diphenylcyclopropanecarbonitrile (C16H13N) [pubchemlite.lcsb.uni.lu]

- 7. 2,2-diphenylcyclopropanecarbonitrile(30932-41-3) 1H NMR spectrum [chemicalbook.com]

2,2-Diphenylcyclopropanecarbonitrile CAS number 30932-41-3

An In-Depth Technical Guide to 2,2-Diphenylcyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of 2,2-Diphenylcyclopropanecarbonitrile (CAS No: 30932-41-3), a specialized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, and explores its spectroscopic signature for structural verification. Furthermore, this guide discusses its emerging applications as a molecular scaffold and a versatile precursor for the development of novel therapeutic agents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Introduction and Molecular Overview

2,2-Diphenylcyclopropanecarbonitrile is a crystalline organic solid characterized by a unique trifecta of functional groups: a strained cyclopropane ring, two bulky phenyl substituents at the C2 position, and a cyano (nitrile) group at the C1 position. This distinct architecture imparts a combination of rigidity, lipophilicity, and chemical reactivity, making it an attractive building block in medicinal chemistry. The cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often introduced to enhance metabolic stability, improve binding affinity, and confer specific conformational constraints upon a molecule. The nitrile group serves as a versatile synthetic handle, capable of transformation into amines, amides, or carboxylic acids, thereby providing a gateway to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of 2,2-Diphenylcyclopropanecarbonitrile is fundamental for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 30932-41-3 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃N | [1][3] |

| Molecular Weight | 219.28 g/mol | [1][3] |

| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [3] |

| Synonyms | 1-Cyano-2,2-diphenylcyclopropane, NSC 120433 | [1][4] |

| Appearance | White solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [1][4] |

| Density | 1.14 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| InChI Key | DHLFXGMJDRNWME-UHFFFAOYSA-N | [3] |

| SMILES | C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N | [3] |

Synthesis and Mechanistic Rationale

The construction of the strained cyclopropane ring is the critical step in synthesizing 2,2-Diphenylcyclopropanecarbonitrile. The most common and efficient method involves a base-mediated intramolecular cyclization, a variant of the Michael addition-cyclization strategy.[5] The process begins with the deprotonation of a suitable precursor, diphenylacetonitrile.

Synthetic Workflow: Cyclopropanation of Diphenylacetonitrile

The synthesis is predicated on the reaction between diphenylacetonitrile and a 1,2-dielectrophile, such as 1,2-dibromoethane, in the presence of a strong base.

Caption: Synthetic workflow for 2,2-Diphenylcyclopropanecarbonitrile.

Detailed Experimental Protocol

-

Step 1: Deprotonation and Carbanion Formation. Diphenylacetonitrile is dissolved in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).[6] A strong, non-nucleophilic base like sodium hydride (NaH) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The proton on the carbon atom alpha to the nitrile group is acidic (pKa ≈ 16-18 in DMSO). This acidity is due to the potent electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion across the two phenyl rings. NaH is an ideal base as it irreversibly deprotonates the substrate, and the only byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium forward.[7] Anhydrous conditions are critical to prevent the base from being quenched by water.

-

-

Step 2: Nucleophilic Attack and Intramolecular Cyclization. To the solution containing the newly formed carbanion, 1,2-dibromoethane is added slowly. The reaction proceeds via an initial nucleophilic attack of the carbanion on one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 fashion. This forms a bromo-alkylated intermediate. This intermediate is not typically isolated; it rapidly undergoes a second, intramolecular Sₙ2 reaction. The carbanionic center attacks the remaining carbon atom, displacing the second bromide ion to form the stable cyclopropane ring.[5]

-

Causality: The use of a 1,2-dihaloalkane is a classic strategy for forming three-membered rings.[8] The reaction is a tandem process where the initial intermolecular alkylation sets up the substrate for a rapid intramolecular ring closure. The favorability of this 3-membered ring formation is driven by the proximity of the reacting centers in the intermediate.

-

-

Step 3: Workup and Purification. The reaction is quenched by the careful addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield the final white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.[9]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (10H) | δ 7.2 - 7.5 ppm (multiplet) | Protons on the two phenyl rings. |

| Methine Proton (1H) | δ 2.5 - 2.8 ppm (triplet) | The CH-CN proton on the cyclopropane ring, coupled to the two CH₂ protons. | |

| Methylene Protons (2H) | δ 1.6 - 1.9 ppm (doublet) | The CH₂ protons of the cyclopropane ring, coupled to the methine proton. | |

| ¹³C NMR | Nitrile Carbon | δ 118 - 122 ppm | Characteristic shift for a C≡N group. |

| Aromatic Carbons | δ 125 - 140 ppm | Multiple signals for the carbons of the phenyl rings. | |

| Quaternary Carbon | δ 35 - 40 ppm | The C(Ph)₂ carbon of the cyclopropane ring. | |

| Methine Carbon | δ 20 - 25 ppm | The CH-CN carbon of the cyclopropane ring. | |

| Methylene Carbon | δ 15 - 20 ppm | The CH₂ carbon of the cyclopropane ring. | |

| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ (sharp, medium) | A highly characteristic absorption for the nitrile functional group.[10] |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (medium) | Stretching vibration for sp² C-H bonds.[11] | |

| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ (medium) | Stretching vibration for sp³ C-H bonds of the cyclopropane ring.[11] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 219.10 | Corresponds to the monoisotopic mass of C₁₆H₁₃N.[12] |

Applications in Research and Drug Development

The unique structural features of 2,2-Diphenylcyclopropanecarbonitrile make it a valuable scaffold in medicinal chemistry and a versatile intermediate for creating libraries of novel compounds.

A Scaffold for Bioactive Molecules

The cyclopropane ring is increasingly utilized in drug design to fine-tune pharmacological properties. It can enhance metabolic stability by replacing more labile groups and can lock rotatable bonds, presenting a specific conformation to a biological target. The lipophilic diphenyl groups can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets. This combination makes the 2,2-diphenylcyclopropane core a promising starting point for developing agents targeting CNS disorders, ion channels, or other targets that recognize bulky, lipophilic ligands. For example, the structurally related motif of a cyclopropyl group attached to an aromatic ring is a key component in several quinolone antibiotics.[8]

A Versatile Synthetic Intermediate

The true power of 2,2-Diphenylcyclopropanecarbonitrile in drug discovery lies in the synthetic versatility of its nitrile group. This group can be readily converted into other key functional groups, allowing for rapid diversification and the exploration of SAR.

Caption: Key synthetic transformations of the nitrile group.

-

Reduction to Primary Amines: The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding primary amine. This introduces a basic center, crucial for forming salts to improve solubility or for interacting with acidic residues in a target protein.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This functional group is a common pharmacophore, capable of forming strong hydrogen bonds and ionic interactions.

-

Conversion to Tetrazoles: Through a [3+2] cycloaddition reaction with an azide (e.g., sodium azide), the nitrile can be transformed into a tetrazole ring. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity and interaction profiles but with improved metabolic stability and cell permeability.

-

Partial Hydrolysis to Amides: Under controlled conditions, the nitrile can be partially hydrolyzed to a primary amide, another important functional group in drug molecules, known for its hydrogen bonding capabilities.

These transformations allow chemists to rapidly generate a diverse library of compounds from a single, advanced intermediate, accelerating the drug discovery process.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2,2-Diphenylcyclopropanecarbonitrile.

-

Hazard Identification: The compound may be harmful if swallowed.[4] It may also cause respiratory irritation.[14] The chemical, physical, and toxicological properties have not been thoroughly investigated.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[14] Avoid contact with skin and eyes.[1]

-

First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Conclusion

2,2-Diphenylcyclopropanecarbonitrile is a molecule of significant synthetic utility. Its unique structure, combining a rigid cyclopropane core with lipophilic phenyl groups and a versatile nitrile handle, establishes it as a valuable building block for modern drug discovery. The straightforward and mechanistically understood synthesis allows for its reliable preparation. The ability to transform the nitrile group into a range of key pharmacophores provides a platform for the rapid development of compound libraries for biological screening. For researchers and scientists in the pharmaceutical industry, 2,2-Diphenylcyclopropanecarbonitrile represents not just a chemical intermediate, but a strategic tool for accelerating the design and synthesis of next-generation therapeutics.

References

-

Capot Chemical. (2026, January 2). Material Safety Data Sheet: 2,2-Diphenylcyclopropanecarbonitrile. Retrieved from [Link]

-

Aladdin. (n.d.). Safety Data Sheet: 2,2-DIPHENYL-CYCLOPROPANECARBONITRILE. Retrieved from [Link]

-

Oda, R., & Hanafusa, T. (1974). Cyclopropanation via the Michael Addition. Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 579-584. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-diphenylcyclopropanecarbonitrile. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 2,2-Diphenylcyclopropanecarbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

-

Fasan, R., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

D'Souza, A. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Retrieved from [Link]

Sources

- 1. 2,2-diphenylcyclopropanecarbonitrile CAS#: 30932-41-3 [amp.chemicalbook.com]

- 2. 2,2-diphenylcyclopropanecarbonitrile | 30932-41-3 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 9. 2,2-diphenylcyclopropanecarbonitrile(30932-41-3) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PubChemLite - 2,2-diphenylcyclopropanecarbonitrile (C16H13N) [pubchemlite.lcsb.uni.lu]

- 13. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Physical Properties of 2,2-Diphenylcyclopropanecarbonitrile

Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 2,2-Diphenylcyclopropanecarbonitrile (CAS No: 30932-41-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, purification, and characterization of this compound. We will explore its molecular structure, physicochemical parameters, detailed spectroscopic profile, and solubility characteristics. Furthermore, this guide includes self-validating, step-by-step experimental protocols for its preparation and analysis, ensuring both technical accuracy and practical applicability in a laboratory setting.

Molecular and Physicochemical Properties

2,2-Diphenylcyclopropanecarbonitrile is a solid organic compound featuring a unique strained cyclopropane ring geminally substituted with two phenyl groups and a nitrile functional group. This combination of an aliphatic strained ring, aromatic moieties, and a polar cyano group results in a distinct set of physical properties that are critical for its handling, reaction design, and application.

The fundamental identifying properties are summarized in the table below. It is crucial to note the discrepancy in reported melting points from various commercial suppliers. While most sources indicate a range of 108-110°C, at least one provides a higher range of 127-131°C.[1] This highlights the imperative for empirical verification in the laboratory, as variations can arise from impurities or different crystalline polymorphs.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,2-diphenylcyclopropane-1-carbonitrile | [2] |

| CAS Number | 30932-41-3 | [2][3] |

| Molecular Formula | C₁₆H₁₃N | [2][3] |

| Molecular Weight | 219.28 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Melting Point | 108-110 °C (also reported as 127-131 °C) | [1][3][4][5] |

| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [3][4][5] |

| Density | 1.14 g/cm³ (Predicted) |[3][4][5] |

Caption: Molecular Structure of 2,2-Diphenylcyclopropanecarbonitrile.

Spectroscopic Profile (Predicted)

As direct experimental spectra are not always published, a competent scientist must be able to predict the expected spectroscopic features based on the known molecular structure. This predictive analysis is fundamental for confirming the identity and purity of a synthesized sample.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The unique electronic environment of the cyclopropane ring, influenced by ring strain and aromatic anisotropy, results in characteristic upfield shifts for its protons compared to typical alkanes.[4][6][7]

-

Aromatic Protons (10H): A complex multiplet is expected in the range of δ 7.20-7.50 ppm . The ten protons on the two phenyl groups are not chemically equivalent due to restricted rotation and proximity to the chiral center (C1 of the cyclopropane ring is prochiral, but C2 is a stereocenter), but their signals will likely overlap significantly.

-

Cyclopropyl Methine Proton (1H, CH-CN): This proton is adjacent to the electron-withdrawing nitrile group and is part of the strained ring. It is expected to appear as a multiplet (a doublet of doublets) in the region of δ 2.0-2.5 ppm .

-

Cyclopropyl Methylene Protons (2H, CH₂): These two protons are diastereotopic. They will exhibit distinct signals and complex splitting patterns due to geminal coupling with each other and cis/trans coupling with the methine proton. They are expected to appear as two separate multiplets in the highly shielded region of δ 1.5-2.0 ppm .[8]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, reflecting the molecule's symmetry.

-

Nitrile Carbon (-C≡N): A signal with moderate intensity is expected in the range of δ 118-122 ppm .[9][10]

-

Aromatic Carbons (6 signals):

-

ipso-Carbons (2C, attached to the ring): Weak signals around δ 138-142 ppm .

-

ortho-, meta-, para-Carbons (8C): A series of strong signals between δ 127-130 ppm .

-

-

Quaternary Cyclopropyl Carbon (C(Ph)₂): A signal for the carbon bearing the two phenyl groups, expected around δ 35-40 ppm .

-

Methine Cyclopropyl Carbon (CH-CN): The carbon attached to the nitrile is expected to be shielded, appearing around δ 15-20 ppm .

-

Methylene Cyclopropyl Carbon (CH₂): This carbon is highly shielded due to the nature of the cyclopropane ring and should appear significantly upfield, potentially in the range of δ 18-25 ppm . The parent cyclopropane signal is notably at -2.7 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and reliable method for confirming the presence of key functional groups.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ . This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: A group of sharp peaks will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

-

Cyclopropyl C-H Stretch: Due to ring strain, the C-H bonds on a cyclopropane ring are slightly stronger and absorb at a higher frequency than typical aliphatic C-H bonds, expected in the 3000-3080 cm⁻¹ region.[3]

-

Aromatic C=C Stretch: Multiple sharp peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

-

CH₂ Scissoring: A deformation band for the cyclopropyl CH₂ group is expected around 1440-1480 cm⁻¹ .[12]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will provide the molecular weight and key structural information through fragmentation analysis.

-

Molecular Ion (M⁺•): The parent peak should be clearly visible at m/z = 219 , corresponding to the molecular formula C₁₆H₁₃N⁺•. The stability of the aromatic systems should make this peak reasonably intense.

-

Key Fragmentation Pathways:

-

Loss of HCN (M-27): A common fragmentation for nitriles, leading to a peak at m/z = 192 .

-

Formation of Diphenylmethyl Cation (m/z = 167): Cleavage of the cyclopropane ring can lead to the formation of the very stable [ (C₆H₅)₂CH ]⁺ cation. This is often a prominent peak for compounds containing this moiety.

-

Formation of Tropylium Ion (m/z = 91): Fragmentation of a phenyl ring often leads to the formation of the [ C₇H₇ ]⁺ ion.

-

Loss of Phenyl Group (M-77): Cleavage of a phenyl radical can result in a peak at m/z = 142 .

-

Solubility Profile

Understanding the solubility is paramount for selecting appropriate solvents for synthesis, purification, and analysis.

-

Water: Insoluble.[1]

-

Polar Aprotic Solvents (DMSO, DMF): Slightly soluble.[3][4] This is useful for preparing stock solutions for biological assays.

-

Chlorinated Solvents (Chloroform, Dichloromethane): Slightly soluble to soluble.[3][4] These are excellent choices for NMR analysis and chromatographic purification.

-

Alcohols (Methanol, Ethanol): Slightly soluble.[1][3][4] Can be used in mixed-solvent systems for recrystallization.

-

Ethers (Diethyl Ether, THF): Expected to have moderate solubility.

-

Non-polar Solvents (Hexanes, Toluene): Low solubility is expected, making them suitable as anti-solvents for recrystallization.

Experimental Protocols

The following protocols are designed as self-validating systems, where the successful outcome of each step can be confirmed by the analytical methods described.

Plausible Synthesis via Phase-Transfer Catalysis

This synthesis is based on the well-established alkylation of an active methylene compound (diphenylacetonitrile) with a dihaloalkane under phase-transfer catalysis (PTC) conditions. The PTC is crucial as it facilitates the transport of the hydroxide or alkoxide base from the aqueous phase to the organic phase to deprotonate the diphenylacetonitrile, which can then react with 1,2-dibromoethane.[13]

Reaction: (C₆H₅)₂CHCN + BrCH₂CH₂Br + 2 NaOH → C₁₆H₁₃N + 2 NaBr + 2 H₂O

Step-by-Step Methodology:

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add diphenylacetonitrile (9.65 g, 50 mmol).[14]

-

Reagents: Add toluene (100 mL), 1,2-dibromoethane (10.3 g, 55 mmol, 1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (1.61 g, 5 mmol, 0.1 eq).

-

Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (20 mL) and add it to the flask.

-

Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring. The causality of vigorous stirring is to maximize the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalyst.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the diphenylacetonitrile spot indicates reaction completion (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Add 100 mL of water and separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

Purification by Recrystallization

-

Solvent Selection: Take the crude solid residue obtained from the synthesis and dissolve it in a minimum amount of a hot solvent in which it is moderately soluble, such as isopropanol or a toluene/hexane mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white or off-white crystalline solid.

Characterization Workflow

Caption: Workflow for Synthesis, Purification, and Characterization.

Protocol for Melting Point Determination:

-

Load a small amount of the dried, purified solid into a capillary tube.

-

Place the tube in a calibrated digital melting point apparatus.

-

Heat at a rate of 10°C/min initially, then slow to 1-2°C/min when the temperature is within 15°C of the expected melting point (108°C).

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. All protocols must be conducted with a thorough understanding of the potential hazards.

-

Hazards: May cause an allergic skin reaction (GHS Hazard statement H317).[7] Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6][7] Gloves must be inspected before use and disposed of properly after contact.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]

-

Disposal: The compound and any contaminated materials should be disposed of as chemical waste through a licensed professional waste disposal service.[6] Incineration in a suitable facility may be an appropriate disposal method.[6] Do not allow the product to enter drains.[6][7]

Conclusion

2,2-Diphenylcyclopropanecarbonitrile is a compound with a well-defined set of physical and spectroscopic properties derived from its unique molecular architecture. While its fundamental characteristics are established, variations in reported data, such as the melting point, underscore the necessity of rigorous, in-house verification. The predictive spectroscopic analyses and detailed experimental protocols provided in this guide offer researchers a robust framework for the synthesis, purification, and confident identification of this molecule, ensuring both scientific integrity and practical success in the laboratory.

References

- MSDS of 2,2-Diphenylcyclopropanecarbonitrile. (n.d.). Capot Chemical Co., Ltd.

- 30932-41-3 (2,2-diphenylcyclopropanecarbonitrile) Product Description. (n.d.). ChemicalBook.

- Safety Data Sheet. (2024, September 7). Sigma-Aldrich.

- 2,2-diphenylcyclopropanecarbonitrile | 30932-41-3. (n.d.). ChemicalBook.

-

1H NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

Infrared spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(5), 2084-2091.

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved January 8, 2026, from [Link]

-

2,2-Diphenylcyclopropanecarbonitrile. (n.d.). Methylamine Supplier. Retrieved January 8, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Course Hero. Retrieved January 8, 2026, from [Link]

-

1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. (n.d.). AWS. Retrieved January 8, 2026, from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved January 8, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 8, 2026, from [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2009). PMC - NIH. Retrieved January 8, 2026, from [Link]

-

13C NMR spectrum of cyclopropane. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

Diphenylacetonitrile. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

2,2-Diphenylcyclopropanecarbonitrile melting point and solubility

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Diphenylcyclopropanecarbonitrile

Introduction

2,2-Diphenylcyclopropanecarbonitrile (CAS No. 30932-41-3) is a crystalline organic compound featuring a strained cyclopropane ring substituted with two phenyl groups and a nitrile functional group. This unique structural arrangement makes it a valuable building block in organic synthesis.[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective use in research and development. These parameters govern critical aspects of its application, from reaction kinetics and purification strategies to formulation and material handling.

This guide provides a comprehensive overview of the melting point and solubility of 2,2-Diphenylcyclopropanecarbonitrile. It is designed for researchers, chemists, and drug development professionals, offering not only established data but also detailed, field-proven protocols for the empirical determination of these properties. The methodologies described herein are grounded in established principles to ensure data integrity and reproducibility.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermal property that provides significant insights into its identity and purity.[2] For a pure compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3] Therefore, accurate melting point determination is a critical first step in the characterization of any solid compound.

Reported Melting Point Data

The established melting point for 2,2-Diphenylcyclopropanecarbonitrile is summarized below. This value serves as a crucial reference for verifying the purity of synthesized or procured batches.

| Compound | CAS Number | Reported Melting Point (°C) |

| 2,2-Diphenylcyclopropanecarbonitrile | 30932-41-3 | 108 - 110 |

Data sourced from ChemicalBook.[1][4][5]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound using a modern melting point apparatus. The causality behind each step is explained to ensure a robust and self-validating measurement.

Methodology Steps:

-

Sample Preparation:

-

Place a small amount of 2,2-Diphenylcyclopropanecarbonitrile onto a clean, dry watch glass or mortar.

-

Using a spatula or pestle, crush the solid into a fine powder.

-

Causality: Finely powdered material ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharp melting point reading.

-

-

-

Capillary Tube Packing:

-

Take a glass capillary tube sealed at one end.[3]

-

Press the open end of the capillary into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[6]

-

Repeat until the packed sample is approximately 1-2 mm high.

-

Causality: A small, tightly packed sample ensures that the entire sample melts at nearly the same temperature. Overfilling the tube can lead to a broad melting range due to thermal gradients.

-

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): Heat the block rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time in subsequent, more precise measurements.[6]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Accurate Determination: Begin heating again, but at a slow rate of 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[6]

-

Causality: A slow heating rate is critical for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing the thermometer reading from lagging behind the actual sample temperature.

-

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of the solid just disappears, and the sample is completely liquid.[2][7]

-

The melting point is reported as the range T1 - T2. For a pure sample, this range should be narrow (0.5-1.0 °C).

-

Part 2: Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[8] Understanding the solubility of 2,2-Diphenylcyclopropanecarbonitrile is crucial for selecting appropriate solvents for chemical reactions, extraction, and, most importantly, for purification via crystallization. The equilibrium solubility represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[9]

Reported Solubility Data

Quantitative solubility data for 2,2-Diphenylcyclopropanecarbonitrile is not widely available in the literature. However, qualitative assessments have been reported, providing a starting point for solvent selection.

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Data sourced from ChemicalBook.[1][4][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[9] It is a robust and reliable method that ensures the system has reached a true thermodynamic equilibrium.

Methodology Steps:

-

System Preparation:

-

Add an excess amount of solid 2,2-Diphenylcyclopropanecarbonitrile to a series of vials or flasks.

-

Causality: Using an excess of the solid is essential to ensure that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

-

-

Add a known volume of the desired solvent (e.g., Methanol, Acetonitrile, Water) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Causality: Equilibrium, the state where the rate of dissolution equals the rate of precipitation, can be slow to achieve. Extended agitation at a constant temperature is necessary to reach this state, ensuring the measured solubility is the true thermodynamic solubility, not a kinetically limited value.

-

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

Causality: Filtration is a critical step to separate the saturated solution from any undissolved solid particles.[10] Failure to do so would lead to an overestimation of the solubility.

-

-

-

Concentration Analysis:

-

Determine the concentration of 2,2-Diphenylcyclopropanecarbonitrile in the filtered sample using a suitable analytical technique (e.g., HPLC-UV, GC-MS, or gravimetric analysis after solvent evaporation).

-

For gravimetric analysis, carefully evaporate the solvent from the vial and weigh the remaining solid residue.

-

The solubility is then calculated and typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.

-

Conclusion

The physicochemical properties of 2,2-Diphenylcyclopropanecarbonitrile, specifically its melting point of 108-110 °C and its slight solubility in solvents like chloroform, DMSO, and methanol, are foundational data points for its application in scientific research. While reported values serve as an excellent guide, empirical verification using standardized protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for ensuring the purity of the material and the success of experimental designs. Adherence to these robust methodologies provides the trustworthy and reproducible data required for high-quality research and development.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Faculty of Pharmacy, Kufa University. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Technobis. (n.d.). Determining solubility curves. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 2,2-Diphenylcyclopropanecarbonitrile, 95% | 30932-41-3. Retrieved from [Link]

Sources

- 1. 2,2-diphenylcyclopropanecarbonitrile CAS#: 30932-41-3 [amp.chemicalbook.com]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 2,2-diphenylcyclopropanecarbonitrile | 30932-41-3 [m.chemicalbook.com]

- 5. 30932-41-3 CAS MSDS (2,2-diphenylcyclopropanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2,2-Diphenylcyclopropanecarbonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Diphenylcyclopropanecarbonitrile, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this molecule, ensuring scientific integrity and providing actionable insights for laboratory application.

Introduction

2,2-Diphenylcyclopropanecarbonitrile is a fascinating molecule characterized by a strained three-membered cyclopropane ring, two phenyl substituents, and a nitrile functional group. This unique combination of structural features gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, purity, and for understanding its chemical behavior in various synthetic transformations. This guide will delve into the core principles of each spectroscopic technique, provide detailed experimental protocols, and present an analysis of the expected spectral data.

Molecular Structure

The structural formula of 2,2-Diphenylcyclopropanecarbonitrile is C₁₆H₁₃N, with a molecular weight of 219.28 g/mol . The molecule's architecture is pivotal to understanding its spectroscopic properties.

Caption: Molecular structure of 2,2-Diphenylcyclopropanecarbonitrile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2-Diphenylcyclopropanecarbonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation:

-

Accurately weigh 5-10 mg of 2,2-Diphenylcyclopropanecarbonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The proton NMR spectrum of 2,2-Diphenylcyclopropanecarbonitrile is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclopropane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 2.5 - 2.7 | Multiplet | 1H | Methine proton (CH-CN) |

| ~ 1.6 - 1.8 | Multiplet | 2H | Methylene protons (CH₂) |

-

Aromatic Protons (7.2 - 7.5 ppm): The ten protons of the two phenyl groups will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The overlapping signals will appear as a complex multiplet.

-

Cyclopropane Protons (1.6 - 2.7 ppm): The three protons on the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in multiplets. The methine proton (CH-CN) is expected to be the most deshielded of the three due to the electron-withdrawing effect of the adjacent nitrile group.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | Quaternary aromatic carbons (ipso-C) |

| ~ 127 - 130 | Aromatic CH carbons |

| ~ 118 - 122 | Nitrile carbon (C≡N) |

| ~ 30 - 35 | Quaternary cyclopropane carbon (C(Ph)₂) |

| ~ 25 - 30 | Methine cyclopropane carbon (CH-CN) |

| ~ 15 - 20 | Methylene cyclopropane carbon (CH₂) |

-

Aromatic Carbons (127 - 140 ppm): The phenyl groups will show multiple signals in this region. The quaternary carbons directly attached to the cyclopropane ring will be at the downfield end of this range.

-

Nitrile Carbon (118 - 122 ppm): The carbon of the nitrile group typically resonates in this region.

-

Cyclopropane Carbons (15 - 35 ppm): The carbons of the strained cyclopropane ring are significantly shielded and appear in the upfield region of the spectrum. The quaternary carbon bearing the two phenyl groups will be the most deshielded of the three.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring IR Spectra

For a solid sample like 2,2-Diphenylcyclopropanecarbonitrile, two common methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) method.

1. KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

2. ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method is often preferred for its simplicity and speed.

IR Spectral Data

The IR spectrum of 2,2-Diphenylcyclopropanecarbonitrile will be dominated by absorptions corresponding to the C-H bonds of the aromatic and cyclopropane rings, the C≡N stretch of the nitrile group, and the C=C stretches of the phenyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch (cyclopropane) |

| ~ 2250 - 2240 | Sharp, Medium | C≡N stretch (nitrile)[1] |

| ~ 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretching vibrations |

| ~ 1020 | Medium | Cyclopropane ring deformation[2] |

-

C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic rings), while those below 3000 cm⁻¹ are from C-H bonds on sp³-hybridized carbons (cyclopropane ring).

-

Nitrile Stretch (2250 - 2240 cm⁻¹): The C≡N triple bond exhibits a very characteristic sharp absorption in this region, which is a key diagnostic peak for this functional group.[1]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The phenyl groups will show several characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds within the rings.

-

Cyclopropane Ring Deformation (~1020 cm⁻¹): Cyclopropane rings often show a characteristic absorption band in this region due to ring breathing or deformation modes.[2]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

1. Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

2. Ionization and Fragmentation:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron to form a molecular ion (M⁺•).

-

The molecular ion, being energetically unstable, can fragment into smaller, charged ions and neutral radicals.

3. Mass Analysis and Detection:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectral Data

The mass spectrum of 2,2-Diphenylcyclopropanecarbonitrile is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 219 | [M]⁺• (Molecular Ion) |

| 192 | [M - HCN]⁺• |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 116 | [C₉H₈]⁺• (Indene radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

-

Molecular Ion (m/z 219): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

[M - HCN]⁺• (m/z 192): Loss of a neutral hydrogen cyanide molecule is a common fragmentation pathway for nitriles.

-

[C₁₃H₉]⁺ (m/z 165): This fragment, corresponding to the stable fluorenyl cation, can be formed through rearrangement and loss of the remaining cyclopropane and nitrile fragments.

-

[C₇H₇]⁺ (m/z 91): The tropylium cation is a very common and stable fragment in the mass spectra of compounds containing a benzyl group.

Caption: Proposed fragmentation pathway for 2,2-Diphenylcyclopropanecarbonitrile in EI-MS.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation and characterization of 2,2-Diphenylcyclopropanecarbonitrile. The expected spectral data, derived from the known properties of its constituent functional groups, offer a clear and consistent picture of its molecular architecture. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar organic molecules. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of key compounds in research and development.

References

-

PubChem. 2,2-diphenylcyclopropanecarbonitrile. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of the Nitrile Stretch in 2,2-Diphenylcyclopropanecarbonitrile

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,2-diphenylcyclopropanecarbonitrile, with a specific focus on the characteristic nitrile (C≡N) stretching vibration. This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of the nitrile stretch, the unique structural and electronic factors influencing its frequency in the target molecule, a detailed experimental protocol for spectral acquisition, and an analysis of the expected spectral features.

Introduction: The Nitrile Group as a Vibrational Probe

The nitrile functional group (–C≡N) is a powerful diagnostic tool in infrared spectroscopy. The carbon-nitrogen triple bond gives rise to a sharp and typically intense absorption band in a relatively uncongested region of the mid-infrared spectrum.[1] This characteristic absorption is highly sensitive to the local electronic environment, making it an excellent probe of molecular structure and intermolecular interactions.

The position of the C≡N stretching vibration is primarily governed by the strength of the triple bond, as described by Hooke's Law. Factors that increase the bond's force constant, such as the inductive effects of electronegative substituents, will lead to a higher vibrational frequency (a blue shift). Conversely, factors that weaken the C≡N bond, such as conjugation with π-systems, will decrease the vibrational frequency (a red shift).[2]

Molecular Architecture of 2,2-Diphenylcyclopropanecarbonitrile: A Triad of Influences

The vibrational frequency of the nitrile group in 2,2-diphenylcyclopropanecarbonitrile is a fascinating case study arising from the interplay of three key structural features: the inherent nature of the C≡N triple bond, the severe ring strain of the cyclopropane moiety, and the electronic effects of the two phenyl substituents.

The Baseline: The Unsubstituted Aliphatic Nitrile Stretch

For simple, saturated aliphatic nitriles, the C≡N stretching frequency is typically observed in the range of 2240-2260 cm⁻¹.[1] This serves as a useful baseline from which to consider the perturbations introduced by the unique substituents in our target molecule.

The Influence of the Cyclopropane Ring: Ring Strain and Hybridization

The cyclopropane ring is characterized by significant angle strain due to its 60° internal bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon. This strain leads to a rehybridization of the carbon orbitals, with the C-C bonds having more p-character than typical alkanes. Consequently, the exocyclic bonds, including the one attached to the nitrile group, have a greater degree of s-character. An increase in s-character strengthens the bond, which would be expected to increase the force constant and shift the C≡N stretching frequency to a higher wavenumber (blue shift) compared to a simple, unstrained alkyl nitrile.

The Impact of Gem-Diphenyl Substitution: Inductive and Resonance Effects

The two phenyl groups attached to the same carbon as the nitrile group introduce significant electronic effects. The sp² hybridized carbons of the phenyl rings are more electronegative than sp³ hybridized carbons, leading to an electron-withdrawing inductive effect (-I effect). This effect tends to strengthen the C-C bond between the ring and the nitrile-bearing carbon, and can also slightly strengthen the C≡N bond, potentially causing a blue shift.

However, the phenyl groups also introduce the possibility of conjugation (a resonance or mesomeric effect). While direct conjugation with the C≡N triple bond is not possible in this saturated system, the phenyl rings can interact with the cyclopropane ring's unique "pseudo-π" system. This interaction can influence the electron density around the nitrile group, though the effect is likely to be less pronounced than in directly conjugated aromatic nitriles, where the C≡N stretch is typically lowered to 2220-2240 cm⁻¹.[1]

Predicting the Nitrile Stretch in 2,2-Diphenylcyclopropanecarbonitrile

Considering these competing effects, we can make a reasoned estimation of the nitrile stretching frequency. The increased s-character from the cyclopropane ring and the inductive electron-withdrawing effect of the phenyl groups would both suggest a shift to a higher frequency compared to a simple alkyl nitrile. The potential for weak electronic interactions with the phenyl rings might slightly counteract this. Therefore, the C≡N stretching frequency for 2,2-diphenylcyclopropanecarbonitrile is anticipated to be at the higher end of, or slightly above, the typical range for saturated nitriles.

Disclaimer: As of the latest literature review, a publicly available, experimentally verified infrared spectrum for 2,2-diphenylcyclopropanecarbonitrile has not been identified. The following table and discussion are based on established principles of vibrational spectroscopy and data from analogous compounds.

| Compound Type | Typical C≡N Stretch (cm⁻¹) | Primary Influencing Factors |

| Saturated Aliphatic Nitrile | 2240 - 2260 | Baseline |

| Aromatic Nitrile (e.g., Benzonitrile) | 2220 - 2240 | Conjugation (Red Shift) |

| 2,2-Diphenylcyclopropanecarbonitrile (Estimated) | ~2250 - 2265 | Ring Strain & Inductive Effect (Blue Shift) vs. Minor Electronic Effects |

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines the steps for obtaining a high-quality mid-infrared spectrum of 2,2-diphenylcyclopropanecarbonitrile.

Sample Preparation

Given that 2,2-diphenylcyclopropanecarbonitrile is a solid at room temperature, several sample preparation techniques are viable.

-

KBr Pellet Method (Recommended for High Resolution):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of 2,2-diphenylcyclopropanecarbonitrile to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture vigorously for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method (for Rapid Analysis):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid 2,2-diphenylcyclopropanecarbonitrile onto the crystal.

-

Apply firm and consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

-

Detector: A deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis. For higher sensitivity, a mercury cadmium telluride (MCT) detector can be used.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is sufficient for most identification purposes. A higher resolution (e.g., 2 cm⁻¹) can be used to resolve fine features.

-

Scans: Co-add at least 16 scans for the background and the sample to ensure a good signal-to-noise ratio.

-

Apodization: A Happ-Genzel apodization function is a good general-purpose choice.

Data Processing and Analysis

-

Background Correction: The acquired sample spectrum should be ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Peak Identification: Identify the key absorption bands. For 2,2-diphenylcyclopropanecarbonitrile, look for:

-

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Medium to strong bands below 3000 cm⁻¹.

-

Nitrile (C≡N) stretch: A sharp, intense band in the estimated region of 2250-2265 cm⁻¹.

-

Aromatic C=C stretch: Medium, sharp bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule.

-

Visualizing the Influences on the Nitrile Stretch

The following diagrams illustrate the key structural and electronic factors that determine the position of the C≡N stretching vibration in 2,2-diphenylcyclopropanecarbonitrile.

Caption: Factors influencing the nitrile stretch frequency.

Conclusion

The infrared spectrum of 2,2-diphenylcyclopropanecarbonitrile presents a valuable case study in understanding how multiple structural and electronic factors collectively influence a specific vibrational mode. The highly strained cyclopropane ring and the inductive effect of the geminal phenyl groups are expected to cause a blue shift in the C≡N stretching frequency, placing it at the upper end of the typical range for saturated nitriles. While direct experimental data remains to be published, the principles outlined in this guide provide a robust framework for the prediction, acquisition, and interpretation of the infrared spectrum of this and related molecules. This detailed understanding is crucial for the unambiguous characterization of complex organic molecules in pharmaceutical and materials science research.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Retrieved from [Link]

Sources

Mass spectrometry fragmentation of 2,2-Diphenylcyclopropanecarbonitrile

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Diphenylcyclopropanecarbonitrile

Abstract